[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid
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Overview
Description
[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid is a chemical compound with the molecular formula C8H10BNO4 and a molecular weight of 194.98 g/mol . It is characterized by the presence of an oxetane ring attached to a pyridine ring, which is further bonded to a boronic acid group.
Preparation Methods
The synthesis of [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment to Pyridine: The oxetane ring is then attached to the pyridine ring through a series of reactions, often involving nucleophilic substitution or coupling reactions.
Introduction of the Boronic Acid Group:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The oxetane ring and pyridine moiety contribute to the compound’s stability and reactivity, allowing it to participate in a range of chemical and biological processes.
Comparison with Similar Compounds
[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid can be compared with other similar compounds, such as:
[4-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid: Similar structure but with the oxetane ring attached at a different position on the pyridine ring.
[6-(Oxetan-3-yloxy)pyridin-2-yl]boronic acid: Similar structure but with the boronic acid group attached at a different position on the pyridine ring.
[6-(Oxetan-3-yloxy)pyridin-4-yl]boronic acid: Similar structure but with the oxetane ring and boronic acid group attached at different positions on the pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[6-(oxetan-3-yloxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c11-9(12)6-1-2-8(10-3-6)14-7-4-13-5-7/h1-3,7,11-12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDOGEFTVTVBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2COC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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